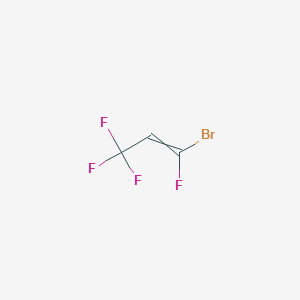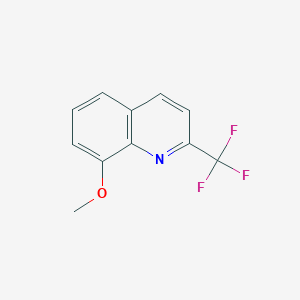
8-Methoxy-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
8-Methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature . The compound is part of the quinoline family, which is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3 resulted in the mixture of 7-, 5-, and 8-dimethylphosphano derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H8F3NO/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3, (H,15,16) .Chemical Reactions Analysis
Quinoline compounds, including this compound, are known to undergo electrophilic and nucleophilic substitution reactions . The trifluoromethyl group in particular has been shown to be crucial in generating selective and potent novel endochin-like quinolones (ELQs) .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 227.18 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Protonation
8-Methoxy-2-(trifluoromethyl)quinoline and its derivatives have been studied for their molecular structure and protonation trends. Research involving X-ray measurements, NMR spectra, and theoretical calculations on similar compounds, like 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, revealed significant insights into their molecular behavior. These studies highlight the basicity and stability of different quinoline derivatives, which are crucial for their potential applications in scientific research (Dyablo et al., 2016).
Nucleophilic Substitution and Hydroxy Form Stabilization
8-Methoxy derivatives of quinoline have been explored for their nucleophilic substitution properties. Demethylation of methoxy groups in such compounds leads to the formation of quinolones in the hydroxy form, stabilized by intramolecular hydrogen bonding. These findings suggest potential applications in synthesizing ligands for binding protic and Lewis acids, highlighting the chemical versatility of 8-methoxyquinoline derivatives (Dyablo & Pozharskii, 2019).
Synthesis of Ligands and Fluorophores
The combination of SNH reaction and aza-Diels–Alder reaction has been used to synthesize 8-Hydroxy(methoxy)-substituted 2-[6-(1-methylindol-3-yl)pyridin-2-yl]quinoline ligands. These compounds, developed through innovative synthetic routes, demonstrate the potential of 8-methoxyquinoline derivatives in creating novel fluorophores and ligands (Savchuk et al., 2021).
Anticorrosive Properties
Quinoline derivatives, including 8-methoxyquinoline, have been identified as effective anticorrosive materials. The high electron density and presence of polar substituents in these compounds allow them to form stable chelating complexes with metallic surfaces. This property makes them suitable for applications in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Herbicidal Potential
Research on 8-methoxyquinoline derivatives has also delved into their herbicidal properties. For instance, 8-Methoxyquinoline 5-amino acetic acid showed significant efficacy in weed control, indicating the potential of these compounds in agricultural applications (E. et al., 2015).
Antibacterial Activity
Certain 8-methoxyquinoline derivatives have demonstrated potent antibacterial activity. This suggests their potential use in developing new antibacterial agents and contributes to the expanding field of medicinal chemistry focusing on quinoline-based compounds (Singh et al., 2010).
Wirkmechanismus
Biochemical Pathways
Quinoline derivatives have been implicated in various biochemical pathways, including those involving oxidative stress and lipid peroxidation
Result of Action
It’s worth noting that quinoline derivatives have been studied for their potential anti-parasitic effects, among other biological activities
Safety and Hazards
Zukünftige Richtungen
The growing interest in fluorinated derivatives of quinolines, including 8-Methoxy-2-(trifluoromethyl)quinoline, stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Some promising quinoline derivatives are currently under clinical trials, representing an excellent platform for the design of new potent, selective, effective, and safe antimalarial drugs against emergent resistance malarial models .
Biochemische Analyse
Biochemical Properties
8-Methoxy-2-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities or effects. The compound’s influence on metabolic flux and metabolite levels can also impact overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
8-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-16-8-4-2-3-7-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYHZEVXRSWJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




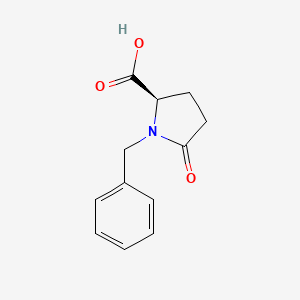
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)
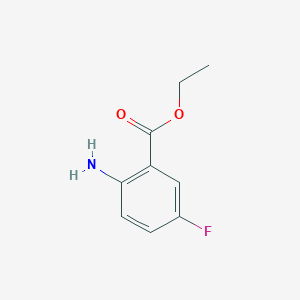


![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
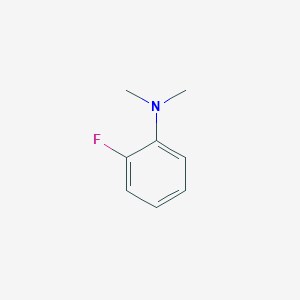
![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)
